

Tenalisib patient selection criteria clinical trials

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Compound Focus: Tenalisib

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Patient Selection Criteria for Clinical Trials

The core eligibility criteria from key **tenalisib** trials are summarized in the table below. These criteria ensure the enrollment of a specific patient population with adequate organ function and limited prior treatment options.

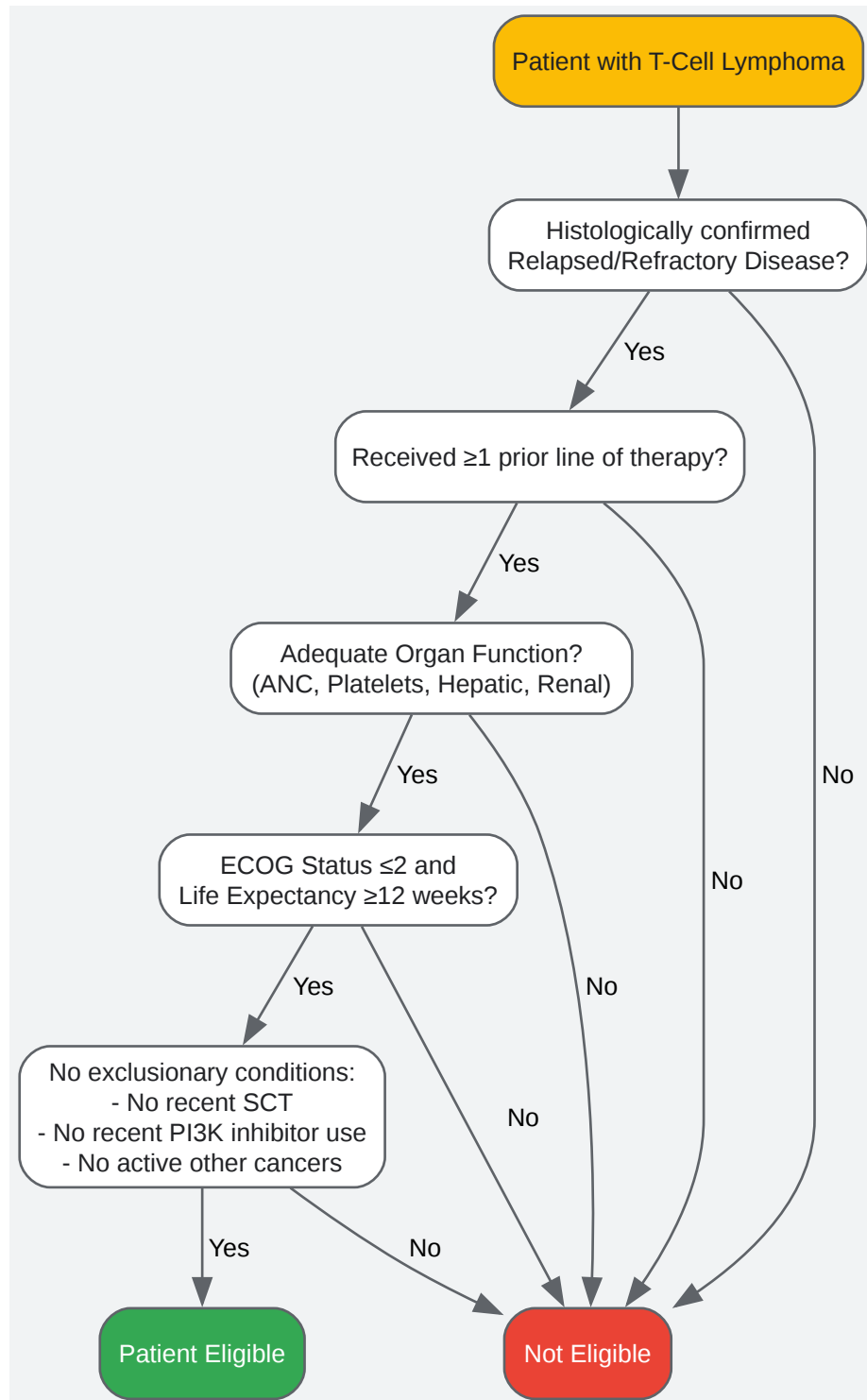
Criterion Category	Key Inclusion Parameters	Key Exclusion Parameters
Disease Status	Histologically confirmed R/R PTCL or CTCL [1] [2]. Radiologically measurable or skin-evaluable disease [1].	Prior cancer therapy within 3 weeks or 5 drug half-lives (whichever shorter) [1].
Prior Therapy	Received ≥ 1 prior line of systemic therapy [1] [2].	Prior treatment with a PI3K/mTOR/AKT/BTK inhibitor within 6 months [1].

| **Organ Function** | - **Hematologic:** ANC $\geq 0.75 \times 10^9/L$; Platelets $\geq 50 \times 10^9/L$ [1].

- **Hepatic:** Total bilirubin $\leq 1.5 \times ULN$; AST/ALT $\leq 2.5 \times ULN$ (or $\leq 5 \times ULN$ with liver involvement) [1].
- **Renal:** Creatinine ≤ 2.0 mg/dL or creatinine clearance ≥ 50 mL/min [1]. | Uncontrolled severe infections or medical conditions [1]. | | **Performance Status & Demographics** | - Age ≥ 18 years [1].
- Life expectancy ≥ 12 weeks [1].

- ECOG Performance Status ≤ 2 [1]. | Active malignancy other than TCL [1]. | | **Other** | | Autologous SCT within 3 months; allogeneic SCT within 12 months [1]. |

The following diagram outlines the logical workflow for patient selection based on the criteria above:



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Safety Profile and Management

Understanding the safety profile is crucial for patient monitoring and management during trials.

- **Most Common Adverse Events:** In the single-agent study (n=58), the most frequent any-grade treatment-emergent AE (TEAE) was **fatigue (45%)**. The most common drug-related TEAE was **transaminase elevation (33%)**, which was also the most frequent Grade ≥ 3 related TEAE (21%) [1].
- **Differentiated Safety Profile:** Notably, late-onset toxicities like **colitis and pneumonitis**, which are often associated with other PI3K inhibitors, were not observed with **tenalisib**, even in patients treated for over 18 months [3].
- **Dose-Limiting Toxicities (DLTs) and MTD:** In the phase I/Ib trial, two DLTs occurred in the 800 mg twice-daily (BID) fed cohort. Consequently, the **800 mg BID dose under fasting conditions** was established as the maximum tolerated dose (MTD) [1].
- **Safety in Combination Therapy:** When combined with romidepsin, the most common AEs (any grade in $>15\%$ of patients) included nausea, thrombocytopenia, elevated AST/ALT, decreased appetite, neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, and hypokalemia [2].

Clinical Efficacy and Pharmacokinetics

Tenalisib has demonstrated promising anti-tumor activity in heavily pre-treated T-cell lymphoma populations.

Study	Patient Population	Dosing Regimen	Overall Response Rate (ORR)	Complete Response (CR)	Median Duration of Response (DOR)
Single-Agent (Phase I/Ib) [1]	R/R TCL (n=35 evaluable)	800 mg BID (Fasting)	45.7%	8.6% (3 patients)	4.9 months

| **Combination with Romidepsin (Phase I/II)** [2] | R/R TCL (n=27 evaluable) | **Tenalisib** 800 mg BID + Romidepsin 14 mg/m² | 63.0% | 25.9% | 5.03 months | | **Subgroup: PTCL (Combo)** [2] | R/R PTCL | **Tenalisib** 800 mg BID + Romidepsin 14 mg/m² | 75.0% | Not Specified | Not Specified | | **Subgroup: CTCL**

(Combo) [2] | R/R CTCL | **Tenalisib** 800 mg BID + Romidepsin 14 mg/m² | 53.3% | Not Specified | Not Specified |

The pharmacokinetic (PK) profile of **tenalisib** is favorable for oral administration. It is rapidly absorbed with a **median elimination half-life of approximately 2.28 hours**, supporting a twice-daily dosing schedule [1]. Importantly, co-administration with romidepsin did not significantly alter the PK of either drug, facilitating their combined use [2].

Experimental Protocols and Assessment Criteria

This section details the key methodologies used in the clinical trials to ensure consistency and reproducibility in future studies.

Study Design and Dosing Protocol

The clinical development of **tenalisib** in TCL employed a standard two-part design [1]:

- **Phase I (Dose Escalation):** Utilized a 3 + 3 design to determine the MTD. **Tenalisib** was administered orally in 28-day cycles across escalating dose cohorts (200 mg to 800 mg BID).
- **Phase Ib/II (Dose Expansion):** Enrolled separate cohorts of PTCL and CTCL patients at the established MTD (800 mg BID fasting) to further evaluate safety and efficacy.

For the combination study with romidepsin [2]:

- **Tenalisib** was administered **orally, twice daily, 1 hour before meals**.
- Romidepsin was administered **intravenously over 4 hours on Days 1, 8, and 15** of a 28-day cycle.
- Treatment was continued until disease progression or unacceptable toxicity.

Response Assessment Criteria

Accurate response assessment is critical and was performed based on standardized guidelines:

- **Peripheral TCL (PTCL):** Response was evaluated using the **Lugano Classification** [2].
- **Cutaneous TCL (CTCL):** Response was evaluated using the **Global Response Score** for CTCL, which integrates skin, lymph node, blood, and visceral organ assessment [2].

Pharmacokinetic (PK) Assessment Protocol

Detailed PK sampling provides essential data on drug exposure.

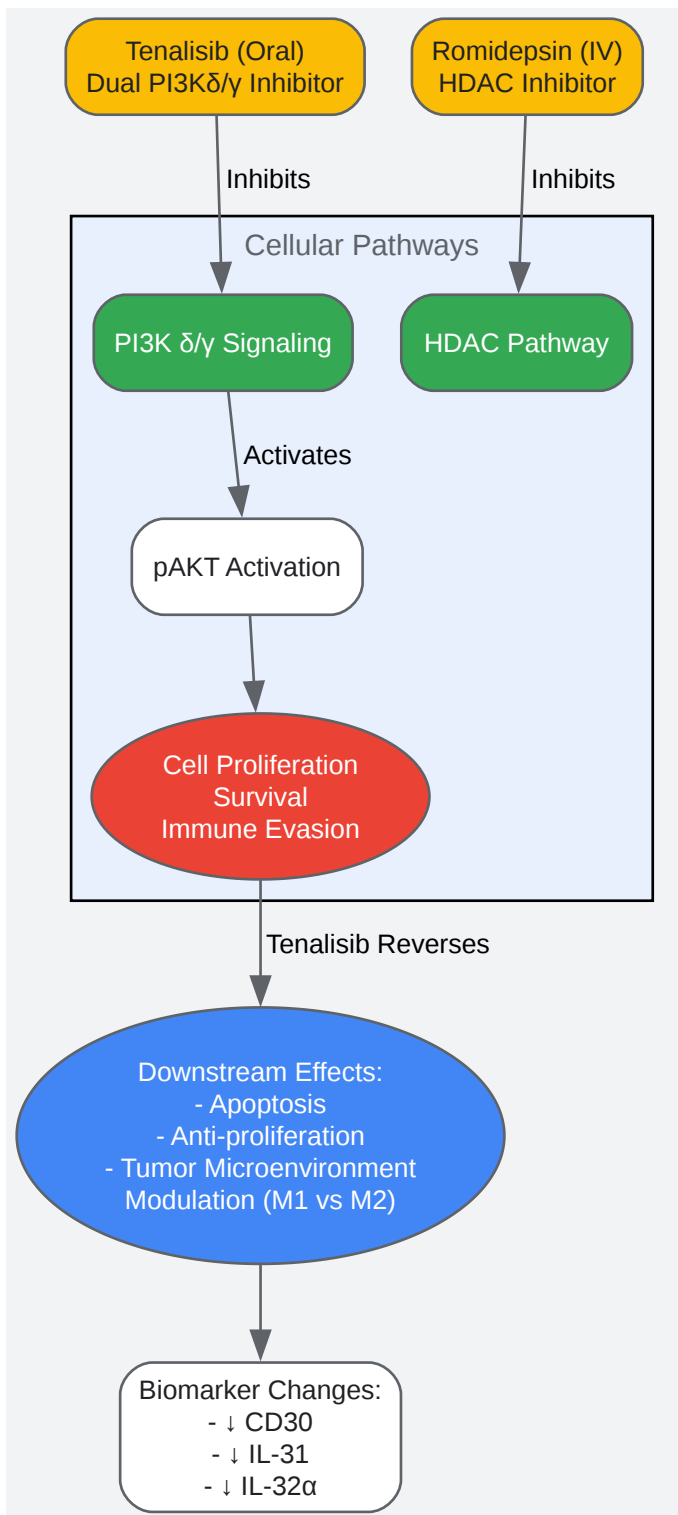
- **Intensive Sampling:** In the dose-escalation phase, full PK profiles were obtained on Cycle 1 Day 1 and Cycle 2 Day 1. Pre-dose samples were also collected at various other time points (e.g., Day 8 and Day 15 of Cycles 1 and 2) [1].
- **Trough Sampling:** In the expansion phase, pre-dose (trough) samples were collected on Day 1 of multiple cycles to monitor steady-state exposure [1].
- **Analyzed Parameters:** Key PK parameters included maximum plasma concentration (C_{max}), time to C_{max} (T_{max}), area under the plasma concentration-time curve (AUC), and elimination half-life (t_{1/2}) [1].

Mechanism of Action and Biomarkers

Tenalisib is a highly selective, next-generation, orally active **dual inhibitor of the PI3K delta and gamma isoforms** [3] [4]. These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in cell proliferation, survival, and migration, as well in shaping the tumor microenvironment.

- **Synergistic Potential:** Preclinical in vitro studies in T-cell lymphoma models suggested that combining PI3K δ/γ inhibition (with **tenalisib**) and HDAC inhibition (with romidepsin) has **synergistic anti-tumor potential**, providing the rationale for the clinical combination study [2].
- **Exploratory Biomarkers:** Analysis of responding tumors in the single-agent study showed a marked downregulation of **CD30, IL-31, and IL-32 α** , suggesting these could serve as potential predictive or pharmacodynamic biomarkers [1].

The following diagram illustrates the proposed mechanism of action for **tenalisib**, both as a single agent and in combination:



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Conclusion and Future Directions

Tenalisib represents a promising therapeutic agent for relapsed/refractory T-cell lymphomas. The established patient selection criteria, manageable safety profile, and robust efficacy data—both as a monotherapy and in combination with romidepsin—provide a strong foundation for its continued clinical development.

Future efforts are focused on advancing the **tenalisib** and romidepsin combination, which has shown a higher ORR than single-agent **tenalisib**. Furthermore, **tenalisib** is being investigated in other malignancies, including a phase II study in triple-negative breast cancer (NCT06189209) [4].

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References

1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ ... [pmc.ncbi.nlm.nih.gov]
2. Safety and efficacy of tenalisib in combination with ... [haematologica.org]
3. Rhizen Pharmaceuticals S.A. Announces Publication of... - BioSpace [biospace.com]
4. Tenalisib | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

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